molecular formula C8H8ClNO3 B1314681 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene CAS No. 100777-46-6

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B1314681
CAS No.: 100777-46-6
M. Wt: 201.61 g/mol
InChI Key: CKIFFDUKUXANNM-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Introduction of the chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a base.

    Methylation: Introduction of the methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Reduction: 1-Chloro-5-methoxy-2-methyl-4-aminobenzene.

    Oxidation: 1-Chloro-5-methoxy-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Chloro-4-methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.

    1-Chloro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Properties

IUPAC Name

1-chloro-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFFDUKUXANNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551336
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100777-46-6
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (10 mL) at −10° C. was treated with concentrated nitric acid (>69% pure, 1 mL) and then treated portionwise with 2-chloro-4-methoxy-1-methylbenzene (0.78 g, 5 mmol) at a rate that maintained the internal temperature lower than −5° C. The solution was stirred for additional one hour while warming to room temperature, poured into an ice and water mixture, and extracted with ethyl acetate several times. The organic layers were combined, washed with 10% Na2CO3 and brine, dried (MgSO4), and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel eluting with 9:1 hexanes/ethyl acetate to provide 0.75 g (71%) of the desired product. MS (DCI) m/e 219 (M+NH4)+; 1H NMR (CDCl3, 300 MHz) δ 7.78 (s, 1H), 7.09 (s, 1H), 3.94 (s, 3H), 2.35 (s, 3H).
Quantity
10 mL
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reactant
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1 mL
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reactant
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0.78 g
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reactant
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[Compound]
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ice
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0 (± 1) mol
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reactant
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Yield
71%

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